N-(3-Chlorobenzyl)ethanamine hydrochloride

Catalog No.
S736858
CAS No.
90389-47-2
M.F
C9H13Cl2N
M. Wt
206.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Chlorobenzyl)ethanamine hydrochloride

CAS Number

90389-47-2

Product Name

N-(3-Chlorobenzyl)ethanamine hydrochloride

IUPAC Name

N-[(3-chlorophenyl)methyl]ethanamine;hydrochloride

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

InChI

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H

InChI Key

CLFVDOQPXQXDKK-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=CC=C1)Cl.Cl

Canonical SMILES

CCNCC1=CC(=CC=C1)Cl.Cl

N-(3-Chlorobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₃Cl₂N and a molecular weight of 206.11 g/mol. It is classified as an amine and is characterized by the presence of a chlorobenzyl group attached to an ethanamine backbone. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain its stability and integrity .

Typical of amines, including:

  • Alkylation: The amine can react with alkyl halides to form higher alkylated derivatives.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides.
  • Nitration: Under appropriate conditions, it can be nitrated to introduce nitro groups into the aromatic ring.

These reactions are essential for synthesizing derivatives that may exhibit different biological activities or properties.

The synthesis of N-(3-Chlorobenzyl)ethanamine hydrochloride typically involves several steps:

  • Formation of 3-chlorobenzyl chloride: The starting material, 3-chlorobenzyl alcohol, is converted into 3-chlorobenzyl chloride using thionyl chloride or phosphorus trichloride.
  • Reaction with ethanamine: The 3-chlorobenzyl chloride is then reacted with ethanamine in the presence of a base (such as triethylamine) to yield N-(3-Chlorobenzyl)ethanamine.
  • Hydrochloride formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

This multi-step synthesis allows for the introduction of the chlorobenzyl group while maintaining the amine functionality.

N-(3-Chlorobenzyl)ethanamine hydrochloride finds applications in various fields, including:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Chemical research: Used in studies exploring structure-activity relationships in medicinal chemistry.
  • Agricultural chemistry: Potentially useful in developing agrochemicals with enhanced efficacy against pests.

Several compounds share structural similarities with N-(3-Chlorobenzyl)ethanamine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
N-(4-Chlorobenzyl)ethanamine hydrochloride102236-18-0HighDifferent positioning of chlorine substituent
1-(2-Chlorophenyl)ethanamine hydrochloride856629-37-3ModerateContains a different aromatic substituent
(R)-1-(2,4-Dichlorophenyl)ethanamine133773-29-2ModerateContains multiple chlorine substituents on the phenyl ring
N-Ethyl-2,4-dichlorobenzylamineNo CAS availableLowDistinct alkyl chain and dichloro substitution

Uniqueness

N-(3-Chlorobenzyl)ethanamine hydrochloride stands out due to its specific chlorination pattern on the benzene ring and its potential pharmacological properties. Its unique structure may confer distinct biological activities compared to its analogs, making it a subject of interest in medicinal chemistry research.

Dates

Modify: 2023-08-15

Explore Compound Types